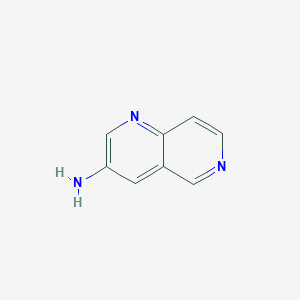

1,6-Naphthyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLLRTLJUUIXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609474 | |

| Record name | 1,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53454-30-1 | |

| Record name | 1,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6 Naphthyridin 3 Amine and Its Derivatives

Classical Synthetic Routes

Traditional methods for constructing the 1,6-naphthyridine (B1220473) core have laid the groundwork for the synthesis of its derivatives. smolecule.com These routes often involve multi-step processes and can be challenging in terms of yield and reaction conditions. smolecule.com

Cyclization Reactions for Naphthyridine Core Formation

The Skraup reaction, a classic method for synthesizing quinolines, has been adapted for the preparation of naphthyridines. smolecule.comacs.org This typically involves the reaction of an aminopyridine with glycerol (B35011) or its derivatives under strongly acidic and oxidizing conditions. smolecule.com However, the direct Skraup synthesis of 1,6-naphthyridine from 4-aminopyridine (B3432731) was initially reported as unsuccessful, leading to the development of modified procedures. smolecule.comacs.org One such modification involves using 4-aminopyridine-N-oxide as the starting material, followed by reduction of the resulting 1,6-naphthyridine-N-oxide to obtain the desired product, albeit in modest yields. acs.org

Table 1: Examples of Skraup-type Syntheses

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Aminopyridine-N-oxide | Glycerol, H₂SO₄, Oxidizing agent | 1,6-Naphthyridine-N-oxide | Modest | acs.org |

Data is illustrative and may not represent optimized conditions.

The Friedländer condensation offers a more versatile and often higher-yielding route to naphthyridines compared to the Skraup synthesis. smolecule.com This method involves the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as a ketone, under acidic or basic catalysis. smolecule.comresearchgate.net The reaction proceeds through an imine intermediate, which then undergoes intramolecular cyclization and aromatization. smolecule.com A variety of substituted 1,6-naphthyridines can be prepared using this method by employing different methylene (B1212753) compounds. researchgate.net For instance, the reaction of 4-aminonicotinaldehyde (B1271976) with α-keto-containing methylene compounds has been used to synthesize new 2- and/or 3-substituted 1,6-naphthyridines. researchgate.net

Table 2: Examples of Friedländer Condensation Approaches

| Amino-aldehyde | Methylene Compound | Product | Reference |

|---|---|---|---|

| 4-Aminonicotinaldehyde | α-Keto-methylene compounds | 2- and/or 3-substituted 1,6-naphthyridines | researchgate.net |

| 4-Amino-6-chloroquinoline-3-carbaldehyde | Reactive methylenes | Benzo[3,4-h] smolecule.comacs.orgnaphthyridine derivatives | researchgate.net |

The Gould-Jacobs reaction provides another important pathway for the synthesis of quinoline (B57606) and naphthyridine derivatives. wikipedia.org This reaction involves the condensation of an aniline (B41778) or a substituted aminopyridine with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgd-nb.info The initial condensation product, an anilidomethylenemalonic ester, undergoes a 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline or the corresponding naphthyridine derivative. wikipedia.org Subsequent hydrolysis and decarboxylation can yield the 4-hydroxy derivative. wikipedia.org This method has been utilized in the synthesis of various fused heterocyclic systems containing the 1,6-naphthyridine core. asianpubs.org For example, the reaction of 5-amino-1-phenylpyrazole (B52862) with diethyl ethoxymethylenemalonate, followed by thermal cyclization, is a key step in the synthesis of pyrazolo[3,4-b]pyridine derivatives that can be further elaborated into 1,6-naphthyridine systems. asianpubs.org

Condensation Reactions for 1,6-Naphthyridine Formation

Condensation reactions are fundamental to the synthesis of the 1,6-naphthyridine ring system. ontosight.ai A facile, two-step synthesis of the 3-amino-5,6,7,8-tetrahydro smolecule.comacs.orgnaphthyridine system has been described, involving the condensation of mono- and bicyclic-4-piperidinones with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia (B1221849). researchgate.net Another approach involves the condensation of 4-aminonicotinaldehyde with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) to produce a 1,6-naphthyridin-2(1H)-one derivative. nih.gov

Modern and Efficient Synthetic Strategies

More contemporary approaches to the synthesis of 1,6-naphthyridin-3-amine and its derivatives focus on improving efficiency, yield, and molecular diversity. These methods often employ transition metal catalysis and one-pot multicomponent reactions.

Recent advancements have led to the development of a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org These intermediates can be converted to highly reactive 1,6-naphthyridine-5,7-ditriflates, which are stable yet can be used in one-pot difunctionalization reactions to rapidly generate diverse, drug-like products. acs.org For instance, the C5-triflate can be substituted by an amine nucleophile, followed by palladium-catalyzed coupling of a second amine nucleophile to yield 5,7-diamino naphthyridine scaffolds. acs.org

Another modern approach involves a one-pot, three-component reaction for the synthesis of bioactive 1,6-naphthyridine-2,5-diones using aminopyridinones, aromatic aldehydes, and Meldrum's acid. researchgate.net This method, particularly when conducted under ultrasound irradiation in water with acetic acid as a catalyst, has shown higher yields compared to classical heating methods. researchgate.net The reaction is believed to proceed through a Knoevenagel condensation, Michael addition, and cyclization sequence. researchgate.net

Furthermore, an asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has been developed, featuring a Heck reaction of a chloropyridine with ethylene (B1197577) gas, a one-pot cyclization and amination of a 3-acyl-2-vinylpyridine, and an enantioselective transfer hydrogenation. acs.orgacs.org This route is notable for being free of chromatographic purification, making it suitable for large-scale synthesis. acs.org

Table 3: Modern Synthetic Strategies for 1,6-Naphthyridine Derivatives

| Strategy | Key Features | Starting Materials | Intermediates/Products | Reference |

|---|---|---|---|---|

| Tandem Nitrile Hydration/Cyclization | Mild conditions, one-pot difunctionalization | 2-Cyanoalkyl nicotinic esters | 1,6-Naphthyridine-5,7-diones, 1,6-Naphthyridine-5,7-ditriflates, 5,7-Diamino naphthyridines | acs.org |

| One-Pot Three-Component Reaction | Ultrasound irradiation, environmentally friendly | Aminopyridinones, Aromatic aldehydes, Meldrum's acid | 1,6-Naphthyridine-2,5-diones | researchgate.net |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like 1,6-naphthyridine derivatives. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a final product that incorporates substantial portions of all the initial reactants.

A notable example involves the reaction of 2-chloroquinoline-3-carbonitriles, which can undergo a palladium-catalyzed one-pot stepwise coupling-annulation reaction to yield sulphur-substituted benzo[b] researchgate.netnaphthyridines. researchgate.net In this process, sodium sulphide acts as a soft nucleophile, surprisingly attacking the carbon of the nitrile group rather than the carbon-carbon triple bond, leading to an unusual cyclization pathway. researchgate.net This methodology has been extended to include secondary amines as nucleophiles, affording nitrogen-substituted benzo[b] researchgate.netnaphthyridines. researchgate.net

Another efficient MCR utilizes 4-aminopyridinone, an aromatic aldehyde or isatin, and 1,3-cyclohexanedione (B196179) as substrates to produce poly-substituted 1,6-naphthyridine derivatives in good to excellent yields. researchgate.net This method is particularly attractive due to its use of readily available starting materials and environmentally friendly conditions, such as ultrasonic irradiation in water with a recyclable heterogeneous solid acid catalyst. researchgate.net

Furthermore, a three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile (B47326), and an amine (such as aromatic amines, cyclopropylamine, or ammonium (B1175870) acetate) in acetic acid under microwave irradiation has been developed for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. acs.org This one-pot procedure offers operational simplicity and is well-suited for the rapid synthesis of compound libraries for biomedical screening. acs.org

The synthesis of functionalized benzo[b] nih.govnaphthyridine derivatives has also been achieved through a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, malononitrile or cyanoacetamide, and ammonium acetate, facilitated by a Brønsted base in a protic solvent. researchgate.net

A novel class of fused heterocyclic 1,6-naphthyridine compounds has been synthesized with high efficiency via a multicomponent reaction involving benzaldehyde (B42025) or its derivatives, two moles of malononitrile, and 4-aminocoumarin (B1268506) in an aqueous solution at room temperature. researchgate.net This reaction is catalyzed by SiO2/Fe3O4@MWCNTs, which can be easily recycled. researchgate.net

| Starting Materials | Catalyst/Conditions | Product | Reference |

| 2-Chloroquinoline-3-carbonitriles, Sodium Sulphide | Palladium catalyst | Sulphur-substituted benzo[b] researchgate.netnaphthyridines | researchgate.net |

| 2-Chloroquinoline-3-carbonitriles, Secondary Amines | Palladium catalyst | Nitrogen-substituted benzo[b] researchgate.netnaphthyridines | researchgate.net |

| 4-Aminopyridinone, Aromatic Aldehyde/Isatin, 1,3-Cyclohexanedione | Heterogeneous solid acid catalyst, Ultrasonic irradiation in water | Poly-substituted 1,6-naphthyridine derivatives | researchgate.net |

| 3,5-Diarylidenepiperidin-4-one, Malononitrile, Amine | Acetic acid, Microwave irradiation | N-substituted 2-amino-1,6-naphthyridine derivatives | acs.org |

| 2-Chloroquinoline-3-carbaldehyde, Malononitrile/Cyanoacetamide, Ammonium Acetate | Brønsted base, Protic solvent | Functionalized benzo[b] nih.govnaphthyridine derivatives | researchgate.net |

| Benzaldehyde derivatives, Malononitrile, 4-Aminocoumarin | SiO2/Fe3O4@MWCNTs, Aqueous solution, Room temperature | Fused 1,6-naphthyridine derivatives | researchgate.net |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. This technology has been successfully applied to the synthesis of 1,6-naphthyridine derivatives, offering significant advantages over conventional heating methods.

A notable application is the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave irradiation to afford 6,7,8,9-tetrahydropyrimido[4,5-b] researchgate.netnaphthyridin-4(3H,5H,10H)-ones. nih.gov This method provides a rapid and efficient entry into this class of fused naphthyridines.

In another example, a sequential three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and various amines in acetic acid under microwave irradiation yields N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. acs.org This approach is valued for its operational simplicity and safety, particularly for small-scale, rapid library synthesis for biomedical screening. acs.org

The synthesis of a diverse range of heterocyclic compounds, including pyrimido[4,5-b] researchgate.net-, benzo[b] researchgate.net-, and pyrazolo[3,4-b] researchgate.netnaphthyridine skeletons, has been achieved through the reaction of 3,5-dibenzylidenepiperidin-4-one with various enamine-like compounds in glycol under microwave irradiation. acs.org This method highlights the versatility of microwave-assisted synthesis in creating a variety of fused naphthyridine systems. acs.org

Furthermore, the microwave-assisted condensation of azepan-4-ones with 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia has proven to be a highly efficient method for synthesizing nitro-substituted tetrahydropyridoazepines, which are structurally related to naphthyridines. researchgate.net

| Reactants | Conditions | Product | Reference |

| 6-Amino-2-methylthiopyrimidin-4(3H)-one, (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones | Catalyst-free, Microwave irradiation | 6,7,8,9-Tetrahydropyrimido[4,5-b] researchgate.netnaphthyridin-4(3H,5H,10H)-ones | nih.gov |

| 3,5-Diarylidenepiperidin-4-one, Malononitrile, Amines | Acetic acid, Microwave irradiation | N-substituted 2-amino-1,6-naphthyridine derivatives | acs.org |

| 3,5-Dibenzylidenepiperidin-4-one, Enamine-like compounds | Glycol, Microwave irradiation | Pyrimido[4,5-b] researchgate.net-, benzo[b] researchgate.net-, pyrazolo[3,4-b] researchgate.netnaphthyridines | acs.org |

| Azepan-4-ones, 3,5-Dinitro-1-methylpyridin-2-one, Ammonia | Microwave irradiation | Nitro-substituted tetrahydropyridoazepines | researchgate.net |

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the construction of complex heterocyclic frameworks like 1,6-naphthyridines. These methods often proceed with high efficiency and selectivity, allowing for the formation of multiple bonds in a single operation.

A significant advancement is the development of a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org Subsequent ditriflation of these intermediates furnishes highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates. These ditriflates can then undergo one-pot difunctionalization reactions, such as amination followed by Kumada or Suzuki coupling, to rapidly generate diverse, drug-like products. acs.org

Palladium catalysis has also been instrumental in the one-pot stepwise coupling-annulation of 2-chloroquinoline-3-carbonitriles. researchgate.net This reaction allows for the direct synthesis of sulphur- or nitrogen-substituted benzo[b] researchgate.netnaphthyridines through multiple bond formations. researchgate.net A sequential one-pot reaction involving N-allylation and an intramolecular Heck-type 6-exo-trig cyclization of secondary amines derived from 2-chloro-3-formylquinolines also provides a route to 1,2,3,4-tetrahydrobenzo[b] researchgate.net-naphthyridine derivatives in good to high yields. researchgate.net

Furthermore, a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines can be combined with a palladium-catalyzed C–N bond formation in a continuous flow system to access 1,7- and 1,5-tetrahydronaphthyridine isomers. researchsquare.com This modular approach allows for the synthesis of four isomeric tetrahydronaphthyridine cores from a common set of unprotected primary amine starting materials. researchsquare.com

| Starting Materials | Catalyst/Reagents | Product | Reference |

| 1,6-Naphthyridine-5,7-diones | Triflic anhydride, then various nucleophiles | Disubstituted 1,6-naphthyridines | acs.org |

| 2-Chloroquinoline-3-carbonitriles | Palladium catalyst, Sodium sulphide or secondary amines | Sulphur- or nitrogen-substituted benzo[b] researchgate.netnaphthyridines | researchgate.net |

| 2-Chloro-3-formylquinolines, Amines | Sodium borohydride, then Palladium catalyst | 1,2,3,4-Tetrahydrobenzo[b] researchgate.net-naphthyridine derivatives | researchgate.net |

| Halogenated vinylpyridines, Primary amines | Photoredox catalyst, then Palladium catalyst | 1,7- and 1,5-Tetrahydronaphthyridine isomers | researchsquare.com |

Continuous Flow Synthesis Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for automation. This technology has been successfully applied to the synthesis of 1,6-naphthyridine derivatives, enabling efficient and scalable production.

An automated continuous flow synthesis of α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,6-naphthyridines has been developed. researchsquare.com This process utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of 4-chloro-3-vinylpyridine, followed by an intramolecular nucleophilic aromatic substitution (SNAr). researchsquare.com The SNAr step requires elevated temperatures (up to 220 °C) to overcome the lower reactivity of the chloro-substituent. researchsquare.com This method has been used to prepare a library of spirocyclic 1,6-tetrahydronaphthyridines in yields ranging from 46% to 64%. researchsquare.com

The key to the success of the photocatalyzed HAA step is the use of a specialized photochemical reactor that allows for high light intensity at low temperatures. asynt.com This technology has been crucial for the efficient synthesis of not only 1,6-tetrahydronaphthyridines but also their 1,8-, 1,7-, and 1,5-isomers from abundant primary amine feedstocks. researchsquare.comasynt.com This modular approach demonstrates the power of continuous flow technology to access a variety of isomeric scaffolds. researchsquare.com

| Starting Materials | Key Reaction Steps | Product | Yield | Reference |

| 4-Chloro-3-vinylpyridine, Primary alkylamines | Photoredox-catalyzed hydroaminoalkylation (HAA), Intramolecular SNAr | α-Alkylated and spirocyclic 1,2,3,4-tetrahydro-1,6-naphthyridines | 46-64% | researchsquare.com |

| Halogenated vinylpyridines, Primary amines | Photoredox-catalyzed HAA, Palladium-catalyzed C-N bond formation | 1,7- and 1,5-Tetrahydronaphthyridine isomers | Good to excellent | researchsquare.comasynt.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry.

One approach to chiral 1,6-decahydronaphthyridine scaffolds involves the stereoselective reductive amination of a β-keto ester derivative. mdpi.com For instance, after alkylation of a β-keto ester, the subsequent removal of a phthalimide (B116566) protecting group and reductive amination using a bulky hydride source like sodium tri(2-ethylhexanoyloxy)borohydride can lead to the formation of a bicyclic amine with high diastereoselectivity (dr: 10:1). mdpi.com This chiral scaffold can then be further functionalized to generate a library of diverse compounds. mdpi.com

A different strategy focuses on the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds. acs.org To the best of the authors' knowledge at the time of publication, no enantioselective synthesis of this specific ring system had been reported. acs.org Their retrosynthetic analysis envisioned establishing the chiral center via an asymmetric reduction of a dihydronaphthyridine intermediate. acs.org

In the context of other naphthyridine isomers, the atropdiastereoselective synthesis of a potent NK1 receptor antagonist, a 1,7-naphthyridine (B1217170) derivative, has been achieved. psu.edu This was accomplished by the cyclization of a chiral intermediate, leading to a high diastereomeric excess of the desired atropisomer. psu.edu While not a 1,6-naphthyridine, this work highlights the potential for controlling axial chirality in related systems.

Furthermore, the stereoselective synthesis of the tetracyclic core framework of (+)-naphthyridinomycin, a complex natural product, has been accomplished. acs.org Key steps in this convergent synthesis included an intramolecular Mizoroki−Heck reaction, an aromatic−aldehyde cyclization, and a stereoselective hydroboration. acs.org

| Target Scaffold | Key Stereoselective Step | Diastereomeric/Enantiomeric Ratio | Reference |

| 1,6-Decahydronaphthyridine | Stereoselective reductive amination | dr: 10:1 | mdpi.com |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Asymmetric reduction of dihydronaphthyridine (proposed) | Not reported | acs.org |

| Axially chiral 1,7-naphthyridine | Atropdiastereoselective cyclization | >99% de | psu.edu |

| Tetracyclic core of (+)-Naphthyridinomycin | Stereoselective hydroboration | Not specified | acs.org |

Chemical Reactivity and Derivatization Strategies of 1,6 Naphthyridin 3 Amine

Functional Group Transformations at the Amino Position (C3)

The amino group at the C3 position of 1,6-naphthyridin-3-amine is a key site for a variety of functional group transformations, allowing for the introduction of diverse substituents to modulate the molecule's properties.

One of the most common transformations is the formation of amides and ureas. For instance, reaction of 3-aryl-1,6-naphthyridine-2,7-diamines with alkyl or aryl isocyanates selectively yields 2-ureas. acs.org This selectivity highlights the differential reactivity of the amino groups within the naphthyridine system. The synthesis of various N-substituted 2-amino-1,6-naphthyridine derivatives has also been achieved through microwave-assisted three-component reactions, demonstrating an efficient method for generating a library of compounds for biomedical screening. acs.org

Furthermore, the amino group can be a precursor for other functionalities. For example, diazotization of the amino group can lead to the formation of a diazonium salt, which can then be subjected to various nucleophilic substitution reactions. rsc.orgnih.gov

Substitutions on the Naphthyridine Ring System

The 1,6-naphthyridine (B1220473) ring system is susceptible to a range of substitution reactions, which can be broadly categorized into nucleophilic, electrophilic, and diazotization-mediated transformations. These reactions provide powerful tools for introducing a wide array of functional groups onto the heterocyclic core.

Nucleophilic Substitution Reactions

The 1,6-naphthyridine ring, being electron-deficient, is highly reactive towards nucleophilic attack. wur.nl This reactivity is particularly pronounced at positions activated by electron-withdrawing groups or in the form of halo-naphthyridines.

A common strategy involves the displacement of halogen substituents. For example, 2,4-dichloro-5-methylbenzo[h] smolecule.comresearchgate.netnaphthyridine reacts with various aliphatic and aromatic amines to yield 2-amino substituted derivatives. researchgate.net Similarly, the chlorine atom in 2-chloro-3-nitro-1,6-naphthyridin-4-amine (B11882842) can be readily substituted by nucleophiles like amines or thiols. smolecule.com The displacement of a chlorine atom with sodium methoxide (B1231860) has also been reported in the synthesis of tetramethoxydibenzonaphthyridines. nih.gov

The Chichibabin amination, a direct substitution of a ring hydrogen by an amino group using reagents like potassium amide, is another important nucleophilic substitution reaction for naphthyridines. wur.nl Furthermore, the development of 1,6-naphthyridine-5,7-ditriflates as bench-stable but highly reactive intermediates allows for one-pot difunctionalization reactions with a variety of nucleophiles, including amines, thiols, and carbon nucleophiles. acs.org This approach offers a rapid and versatile method for generating diverse drug-like molecules. acs.org

| Starting Material | Reagent | Product | Reference |

| 2,4-dichloro-5-methylbenzo[h] smolecule.comresearchgate.netnaphthyridine | Aliphatic/Aromatic amines | 2-Amino substituted 2,4-dichlorobenzo[h]naphthyridines | researchgate.net |

| 2-chloro-3-nitro-1,6-naphthyridin-4-amine | Amines/Thiols | Nucleophilic substitution products | smolecule.com |

| Dichlorodibenzonaphthyridine | Sodium methoxide | Tetramethoxydibenzonaphthyridine | nih.gov |

| 1,6-Naphthyridine | Potassium amide | Amino-1,6-naphthyridine | wur.nl |

| 1,6-Naphthyridine-5,7-ditriflate | Various nucleophiles | Disubstituted 1,6-naphthyridines | acs.org |

Electrophilic Substitution Reactions

While naphthyridines are generally less reactive towards electrophiles compared to nucleophiles, electrophilic substitution reactions can be achieved under specific conditions. thieme-connect.de The presence of activating groups on the ring can facilitate these transformations. For instance, the aromatic system of 2-chloro-3-nitro-1,6-naphthyridin-4-amine allows for electrophilic substitutions at unoccupied positions, with the existing substituents directing the incoming electrophile. smolecule.com

Diazotization Reactions and Subsequent Transformations

The diazotization of the amino group on this compound and its derivatives provides a versatile handle for introducing a variety of substituents onto the naphthyridine ring. This process involves the conversion of the primary amino group into a diazonium salt, which is a good leaving group and can be readily displaced by various nucleophiles.

A key application of this reaction is the synthesis of halo-naphthyridines. For example, the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines in the presence of appropriate halogen sources can yield 3-aryl-7-halo-1,6-naphthyridin-2-amines and 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones. rsc.org The choice of solvent and reaction conditions is crucial for achieving good yields of the desired products. rsc.org

Furthermore, a one-pot diazotization–fluorodediazoniation reaction has been developed for the synthesis of fluoronaphthyridines. This method, which uses hydrogen fluoride, avoids the isolation of the often unstable diazonium salt intermediate, making it a more practical approach for large-scale production. acs.orgresearchgate.net The resulting fluoro-naphthyridines are valuable intermediates in drug discovery.

The diazonium salt can also be hydrolyzed to introduce a hydroxyl group. For instance, the diazotization of 2-amino-5,7-dimethyl-1,8-naphthyridine followed by hydrolysis yields the corresponding hydroxyl-substituted naphthyridine. nih.gov

| Starting Amine | Reagents | Product | Key Feature | Reference |

| 3-Aryl-1,6-naphthyridine-2,7-diamines | NaNO₂, Acid (HCl, HBF₄, etc.) | 3-Aryl-7-halo-1,6-naphthyridin-2-amines/ones | Synthesis of halo-derivatives | rsc.org |

| 6-Methoxy-1,5-naphthyridin-3-amine | NaNO₂, HF | Fluorinated naphthyridine | One-pot fluorodediazoniation | acs.orgresearchgate.net |

| 2-Amino-5,7-dimethyl-1,8-naphthyridine | NaNO₂, H₂O | Hydroxyl-substituted naphthyridine | Introduction of a hydroxyl group | nih.gov |

Formation of Fused Heterocyclic Systems from this compound Precursors

The inherent reactivity of the 1,6-naphthyridine scaffold, particularly when appropriately functionalized, allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems. These elaborate structures often exhibit interesting biological activities and are of significant interest in medicinal chemistry.

One common strategy involves intramolecular cyclization reactions. For example, the reaction of 2-(N-propargylamino)benzaldehydes with arylamines can lead to the formation of 5,6-dihydrodibenzo[b,h] smolecule.comresearchgate.netnaphthyridines through an in situ generated heterodiene followed by an intramolecular hetero-Diels-Alder reaction. researchgate.net Similarly, pyrazolo[3,4-h] smolecule.comresearchgate.netnaphthyridine and pyrimido[4,5-h] smolecule.comresearchgate.netnaphthyridine derivatives can be synthesized from appropriately substituted dihydropyridine (B1217469) precursors. researchgate.net

Multicomponent reactions also provide an efficient route to fused systems. A one-pot cascade reaction involving malononitrile (B47326), a substituted 2-hydroxyacetophenone (B1195853) or 2-aminoacetophenone, and an aromatic aldehyde can yield 5-amino-2-aryl-3H-chromeno[4,3,2-de] smolecule.comresearchgate.netnaphthyridine-4-carbonitriles and their quinolino analogues. acs.org Another example is the synthesis of 5,6-dihydrodibenzo[b,h] smolecule.comresearchgate.netnaphthyridines from 2-(N-propargylamino)benzaldehydes and arylamines. researchgate.net

Furthermore, the 1,6-naphthyridine core can be elaborated through the construction of additional rings. For instance, dibenzo[c,h] smolecule.comresearchgate.netnaphthyridine-6,11(5H,12H)-diones have been synthesized through a novel pathway involving the construction of an isoquinolinone lactam followed by cyclization. nih.gov The synthesis of various polyaza fused heterocyclic compounds has also been reported, starting from functionalized dihydropyridine derivatives. researchgate.net

Strategies for Enhancing Molecular Complexity and Diversity

The development of novel synthetic methodologies is crucial for expanding the chemical space around the 1,6-naphthyridine core and generating molecules with increased complexity and diversity for biological screening.

One powerful strategy is the use of multicomponent reactions. A sequential three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine under microwave irradiation has been developed for the rapid synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. acs.org This one-pot approach offers operational simplicity and is well-suited for creating libraries of compounds.

The concept of coordination sphere engineering in self-assembled coordination cages offers a unique way to increase structural complexity. While not directly a derivatization of the amine itself, the use of naphthyridine donors in these systems demonstrates how the steric and electronic properties of the heterocycle can be harnessed to build intricate supramolecular architectures. rsc.org

Furthermore, the strategic introduction of functional groups that can be further elaborated is a key approach. For example, the synthesis of 1,6-naphthyridine-7-carboxamides with various substitutions at the 5- and 8-positions has led to the discovery of potent kinase inhibitors. researchgate.netresearchgate.net The ability to rapidly explore different substituents at multiple positions is vital for structure-activity relationship studies. The development of versatile building blocks, such as 1,6-naphthyridine-5,7-ditriflates, allows for the regioselective introduction of two distinct functional groups in a single flask, significantly accelerating the diversification process. acs.org

Biological and Pharmacological Investigations of 1,6 Naphthyridin 3 Amine Derivatives

Anticancer and Antitumor Activities

Derivatives of the 1,6-naphthyridine (B1220473) core have been a focal point of anticancer research due to their ability to modulate key pathways involved in tumor growth and proliferation.

Inhibition of Kinase Enzymes: MET, VEGFR-2, FGFR-1, AXL, PDK1

The 1,6-naphthyridine scaffold has proven to be a versatile framework for the design of potent kinase inhibitors, targeting several receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.

MET Kinase: A series of 1,6-naphthyridinone-based derivatives have been developed as inhibitors of the c-Met kinase. nih.gov By incorporating a quinoline (B57606) moiety, researchers have identified potent and orally bioavailable MET kinase inhibitors. nih.gov Further studies using a scaffold hopping strategy led to the design of pyridine (B92270) derivatives with a 1,6-naphthyridine framework that showed significant inhibitory activity against both MET and VEGFR-2, with IC50 values of 9.8 nM and 8.8 nM, respectively. mdpi.com Another approach involved conformationally constraining the 7,8-positions of the 1,6-naphthyridine to create 1H-imidazo[4,5-h] rsc.orgnih.govnaphthyridin-2(3H)-one, which was identified as a new class of c-Met kinase inhibitor. rsc.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. 3-Aryl-1,6-naphthyridine-2,7-diamines and their related 2-urea derivatives have been synthesized and evaluated as dual inhibitors of FGFR-1 and VEGFR-2. acs.org Specifically, 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine derivatives demonstrated low nanomolar inhibition of both kinases and were found to be more potent than the corresponding pyrido[2,3-d]pyrimidines. acs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted on 1,6-naphthyridine analogues to understand the structural features essential for their VEGFR-2 inhibitory activity, aiding in the design of more potent compounds. japsonline.com

FGFR-1: Fibroblast Growth Factor Receptor-1 (FGFR-1) is another important target in cancer therapy. A series of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas were found to be potent and highly selective inhibitors of the FGFR-1 tyrosine kinase. nih.govacs.org The 3-(3,5-dimethoxyphenyl) derivatives, in particular, showed excellent potency and selectivity for FGFR-1. nih.govacs.org A 7-acetamide derivative from this series was a potent inhibitor of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 4 nM and also demonstrated significant in vivo antitumor effects. nih.govacs.org More recently, 1,6-naphthyridin-2(1H)-one derivatives have been developed as highly selective FGFR4 inhibitors for treating hepatocellular carcinoma. researchgate.net

AXL: The receptor tyrosine kinase AXL is an attractive target due to its role in tumor progression and drug resistance. Researchers have discovered multiple series of 1,6-naphthyridin-4-one and 1,6-naphthyridinone derivatives that act as potent AXL inhibitors. nih.govnih.gov Through structure-based design, compounds with high potency (IC50 value of 3.2 nM) and favorable pharmacokinetic properties have been identified. nih.gov Optimization studies have also led to the development of selective type II AXL inhibitors that show potent antitumor efficacy in xenograft models. nih.gov

PDK1: 3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a crucial component of the PI3K/AKT/mTOR signaling pathway. Dibenzo[b,h] rsc.orgnih.govnaphthyridine derivatives have been designed and synthesized as potential PDK1 inhibitors. sciencecentral.in Molecular docking studies support the potential of this scaffold for developing new PDK1 inhibitors for cancer treatment. sciencecentral.inresearchgate.net Additionally, benzo[h] rsc.orgnih.govnaphthyridine derivatives have been identified as inhibitors of PDK1. rsc.org

Interaction with DNA and Associated Enzymes: Topoisomerase I, PARP-1

Beyond kinase inhibition, 1,6-naphthyridine derivatives have been shown to exert their anticancer effects by interacting directly with DNA and associated enzymes that are critical for DNA replication and repair.

Topoisomerase I: Dibenzo[c,h] rsc.orgnih.govnaphthyridine derivatives have been synthesized and evaluated as Topoisomerase I (Top1) inhibitors. These compounds were designed by replacing the C-ring of the known indenoisoquinoline Top1 inhibitors with a nitrogen heterocyclic ring. nih.gov This resulted in compounds with potent antitumor activities across a number of cancer cell lines. nih.gov One such derivative, ARC-111 (8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h] rsc.orgnih.govnaphthyridin-6-one), was found to be a potent Top1-targeting agent. nih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. As part of a program to design bicyclic rigid analogues of known PARP inhibitors, researchers explored 7,8-dihydro-1,6-naphthyridine-5(6H)-one derivatives. umich.edu While showing weaker potency than the reference inhibitor, these compounds represent a valid scaffold for further development. umich.edu A patent has been filed for 1H-1,6-naphthyridine derivatives that demonstrate selectivity for PARP-1 over other PARP family members, highlighting their potential as targeted cancer therapies. google.com

Cytotoxicity against Various Cancer Cell Lines

The anticancer potential of 1,6-naphthyridine derivatives is further evidenced by their cytotoxic activity against a wide array of human cancer cell lines. Naturally derived aaptamine (B1664758) (8,9-dimethoxy-1H-benzo[de] rsc.orgnih.govnaphthyridine) and its analogues have shown notable cytotoxic effects. mdpi.com For instance, certain aaptamine derivatives exhibited potent activity with IC50 values in the low micromolar to nanomolar range against cell lines such as HL-60 (leukemia), K562 (erythroleukemia), MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and HT-29 (colon adenocarcinoma). mdpi.com

Synthetic benzo[h]naphtho[1,2-b] rsc.orgnih.govnaphthyridine derivatives have also been screened for their antiproliferative activity. HeLa (cervical cancer) cells were particularly susceptible to certain compounds in this series, with IC50 values as low as 1.05 µM. semanticscholar.org One chloro-substituted derivative showed an IC50 value of 5.93 µM against MCF-7 cells. semanticscholar.org Other studies on different naphthyridine derivatives have reported IC50 values ranging from 0.1 µM to over 100 µM against HeLa, HL-60, and PC-3 (prostate cancer) cell lines. nih.govkjpp.net

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Aaptamine Derivative (26) | HL-60 | 0.03 | mdpi.com |

| Aaptamine Derivative (27) | K-562 | 0.08 | mdpi.com |

| Aaptamine Derivative (28) | MCF-7 | 0.5 | mdpi.com |

| Aaptamine | HeLa | 10.47 µg/mL | mdpi.com |

| Benzo[h]naphtho[1,2-b] rsc.orgnih.govnaphthyridine (3b) | HeLa | 1.05 | semanticscholar.org |

| Benzo[h]naphtho[1,2-b] rsc.orgnih.govnaphthyridine (9b) | MCF-7 | 5.93 | semanticscholar.org |

| Naphthyridine Derivative (16) | HL-60 | 0.1 | nih.govkjpp.net |

| Naphthyridine Derivative (16) | HeLa | 0.7 | nih.govkjpp.net |

| 1,3-dioxolo[4,5-d]benzo[de] rsc.orgnih.govnaphthyridine (24) | Adult T-cell leukemia | 0.29 | mdpi.com |

Anti-infective Properties

The 1,6-naphthyridine scaffold is also a significant pharmacophore in the development of agents to combat infectious diseases, showing promise against both microbial and viral pathogens.

Antimicrobial Activity (Antibacterial, Antifungal)

Various derivatives of naphthyridine have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. Studies have shown that certain synthetic 1,6-naphthyridine derivatives, particularly coordination compounds with silver(I), exhibit good antifungal activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values of 0.49 and 3.9 µg/mL, respectively. mdpi.com

Naturally derived naphthyridines also possess antimicrobial properties. Canthin-6-one (B41653) and 10-methoxycanthin-6-one displayed antifungal effects with MIC values of 3.91 and 7.81 µg/mL, respectively. semanticscholar.org They also showed strong inhibitory activity against Staphylococcus aureus and Escherichia coli (MIC values of 0.49 and 3.91 µg/mL) and were effective against methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org Other synthetic 1,8-naphthyridine (B1210474) derivatives have shown broad-spectrum activity, with MIC values ranging from 5-8 μg/ml against both Gram-positive and Gram-negative bacteria. ijpsonline.com

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Silver(I)-1,6-naphthyridine complex (95) | Candida albicans | 0.49 | mdpi.com |

| Silver(I)-1,6-naphthyridine complex (95) | Candida parapsilosis | 3.9 | mdpi.com |

| Canthin-6-one (1) | Staphylococcus aureus | 0.49 | semanticscholar.org |

| Canthin-6-one (1) | Escherichia coli | 3.91 | semanticscholar.org |

| Canthin-6-one (1) | MRSA | 0.98 | semanticscholar.org |

| Canthin-6-one (1) | Fungi | 3.91 | semanticscholar.org |

| 10-methoxycanthin-6-one (2) | Fungi | 7.81 | semanticscholar.org |

| 1,8-Naphthyridine derivatives | Gram-positive/negative bacteria | 5-8 | ijpsonline.com |

Antiviral Activity (e.g., Anti-HIV)

The 1,6-naphthyridine nucleus is a key component in the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). A series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase, targeting the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site. Other derivatives of 8-hydroxy- rsc.orgnih.gov-naphthyridine-7-carboxamides were developed by Merck as potent HIV-1 integrase strand transfer inhibitors. One such compound, L-870,810, showed potent inhibition of integrase strand transfer activity (IC50 = 8 nM) and robust antiviral activity (EC95 = 15 nM) in cell-based assays. In addition to anti-HIV activity, certain 1,6-naphthyridine derivatives have shown potent activity against human cytomegalovirus (HCMV). researchgate.net

Antiparasitic Activity

The 1,6-naphthyridine scaffold has been identified as a promising framework in the development of novel antiparasitic agents. researchgate.net Derivatives of this heterocyclic system have demonstrated notable activity against a variety of parasites, including those responsible for leishmaniasis, human African trypanosomiasis (HAT), and Chagas disease. researchgate.net These diseases, caused by trypanosomatid parasites like Leishmania species, Trypanosoma brucei, and Trypanosoma cruzi, represent significant global health challenges. researchgate.net The shared metabolic pathways among these parasites suggest that a single class of compounds could be effective against multiple trypanosomatid infections. researchgate.net

Research into benzo[h] acs.orgdrugbank.comnaphthyridines, designed from an acetylcholinesterase inhibitor with known trypanocidal activity, has yielded compounds with in vitro activity against T. brucei, T. cruzi, and Leishmania infantum. researchgate.net Furthermore, some indeno- acs.orgmdpi.com-naphthyridine derivatives have shown significant antileishmanial activity, with IC50 values comparable to the standard drug amphotericin B. researchgate.netresearchgate.net Specifically, tetrahydro indeno-1,5-naphthyridines 5e and 5h displayed good antileishmanial activity with IC50 values of 0.67 ± 0.06 and 0.54 ± 0.17 μM, respectively, which is similar to amphotericin B (0.32 ± 0.05 μM). researchgate.netresearchgate.net Compound 6b from the indeno- acs.orgmdpi.com-naphthyridines family also showed good antileishmanial activity with an IC50 value of 0.74 ± 0.08 μM. researchgate.netresearchgate.net

The antimalarial potential of naphthyridine derivatives has also been a subject of investigation. researchgate.net The emergence of drug-resistant strains of Plasmodium falciparum, the parasite causing the most severe form of malaria, necessitates the development of new therapeutic agents. nih.gov A derivative of 1,5-naphthyridin-2-amine (B103514) demonstrated a significant reduction in parasitemia in mouse models infected with drug-resistant P. falciparum. Additionally, 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of P. falciparum phosphatidylinositol-4-kinase and hemozoin formation, showing efficacy in vivo. nih.gov

| Compound Type | Parasite | Activity | Reference |

|---|---|---|---|

| Benzo[h] acs.orgdrugbank.comnaphthyridines | T. brucei, T. cruzi, L. infantum | In vitro activity | researchgate.net |

| Tetrahydro indeno-1,5-naphthyridines (5e and 5h) | L. infantum | IC50 values of 0.67 ± 0.06 and 0.54 ± 0.17 μM | researchgate.netresearchgate.net |

| Indeno- acs.orgmdpi.com-naphthyridines (6b) | L. infantum | IC50 value of 0.74 ± 0.08 μM | researchgate.netresearchgate.net |

| 1,5-Naphthyridin-2-amine derivative | P. falciparum (drug-resistant) | Reduced parasitemia in mouse models | |

| 2,8-Disubstituted-1,5-naphthyridines | P. falciparum | Dual inhibitors of PI4K and hemozoin formation | nih.gov |

Neurological and Central Nervous System Applications

The 1,6-naphthyridine core is a key structural feature in compounds being investigated for various neurological and central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's. mdpi.com

Modulation of Receptors (e.g., Serotonin (B10506) Receptors)

While direct modulation of serotonin receptors by 1,6-naphthyridin-3-amine derivatives is not extensively detailed in the provided context, the broader class of naphthyridines has been explored for its interaction with various CNS receptors. Further research is needed to specifically elucidate the role of this compound derivatives in modulating serotonin or other neurotransmitter receptors.

Enzyme Inhibition in Neurological Pathways (e.g., PDE5, Acetylcholinesterase)

A significant area of research has been the development of 1,6-naphthyridine derivatives as inhibitors of enzymes implicated in neurological pathways. Notably, derivatives of 1,2,3,4-tetrahydrobenzo[b] acs.orgdrugbank.comnaphthyridine have emerged as potent phosphodiesterase 5 (PDE5) inhibitors. acs.orgnih.gov PDE5 is an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key molecule in signaling pathways related to learning and memory. acs.orgnih.gov By inhibiting PDE5, these compounds increase cGMP levels, which can enhance cognitive function. acs.orgnih.gov One such derivative, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] acs.orgdrugbank.comnaphthyridine-8-carbonitrile (compound 6c), exhibited a very high in vitro potency with an IC50 of 0.056 nM. acs.orgnih.gov

In addition to PDE5, acetylcholinesterase (AChE) is another critical target in the treatment of Alzheimer's disease. researchgate.net AChE breaks down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy. researchgate.net Certain 5-amino-7-(prop-2-yn-1-yl)-6,7,8,9-tetrahydropyrido[2,3-b] acs.orgdrugbank.comnaphthyridine derivatives have been shown to be selective AChE inhibitors. drugbank.com For instance, compound 12 from this series was identified as a potent non-competitive inhibitor of EeAChE with an IC50 of 25 ± 3 nM. drugbank.com Furthermore, hybrid molecules combining the 1,2,3,4-tetrahydrobenzo[h] acs.orgdrugbank.comnaphthyridine moiety with 6-chlorotacrine, a known AChE inhibitor, have resulted in picomolar inhibitors of human AChE. nih.gov

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydrobenzo[b] acs.orgdrugbank.comnaphthyridines | PDE5 | Compound 6c showed an IC50 of 0.056 nM. | acs.orgnih.gov |

| 5-Amino-7-(prop-2-yn-1-yl)-6,7,8,9-tetrahydropyrido[2,3-b] acs.orgdrugbank.comnaphthyridines | AChE | Compound 12 is a selective non-competitive inhibitor with an IC50 of 25 ± 3 nM. | drugbank.com |

| Tetrahydrobenzo[h] acs.orgdrugbank.comnaphthyridine-6-chlorotacrine hybrids | AChE | Resulted in picomolar inhibitors of human AChE. | nih.gov |

Potential in Cognitive Disorders (e.g., Alzheimer's Disease)

The inhibition of PDE5 and AChE by 1,6-naphthyridine derivatives directly points to their potential in treating cognitive disorders like Alzheimer's disease. nih.govnih.gov The increase in cGMP levels following PDE5 inhibition is linked to the enhancement of learning and memory processes. acs.orgnih.gov The potent 1,2,3,4-tetrahydrobenzo[b] acs.orgdrugbank.comnaphthyridine derivative, compound 6c, has shown efficacy in a mouse model of Alzheimer's disease. acs.orgnih.gov

Similarly, the development of potent AChE inhibitors from the 1,6-naphthyridine scaffold addresses the cholinergic deficit observed in Alzheimer's disease. researchgate.net The ability of some of these compounds to interact with both the catalytic and peripheral anionic sites of AChE suggests a dual-action mechanism that could be beneficial. nih.gov Furthermore, some tetrahydrobenzo[h] acs.orgdrugbank.comnaphthyridine-6-chlorotacrine hybrids have demonstrated the ability to inhibit the aggregation of both β-amyloid and tau proteins, which are key pathological hallmarks of Alzheimer's disease. nih.gov

Anti-inflammatory and Analgesic Activities

Derivatives of the 1,6-naphthyridine core have demonstrated significant anti-inflammatory and analgesic properties. researchgate.netnih.govresearchgate.net Research has shown that certain functionalized 1,6-naphthyridines exhibit excellent anti-inflammatory activity. researchgate.net For example, one study found that compound 3e from a series of synthesized 1,6-naphthyridines showed a percentage inhibition of 81.24 ± 4.46 in the membrane stabilization method and 77.85 ± 0.46 in the albumin denaturation method, comparable to the standard drug diclofenac. researchgate.net

The anti-inflammatory effects of some canthin-6-one derivatives, which contain a 1,5-naphthyridine (B1222797) ring, have been demonstrated through their strong inhibitory effect on nitric oxide (NO) production in murine macrophage cell lines. mdpi.com Specifically, derivatives 1-5 showed IC50 values ranging from 7.73 to 15.09 μM. mdpi.com

In terms of analgesic activity, N-acyloctahydropyrido[3,2,1-ij] acs.orgdrugbank.comnaphthyridines, synthesized as derivatives of matrine-type alkaloids, have been evaluated for their antinociceptive effects. nih.gov While their potency was found to be lower than that of (+)-matrine, the study highlighted the importance of the amide group in influencing antinociceptive potency. nih.gov

Structure Activity Relationship Sar Studies of 1,6 Naphthyridin 3 Amine Derivatives

Impact of Substituent Variation on Biological Activity

Systematic variation of substituents on the 1,6-naphthyridine (B1220473) scaffold has been a key strategy in optimizing the therapeutic potential of this class of compounds. Research has demonstrated that even minor changes to the molecular structure can lead to substantial differences in biological outcomes.

While direct SAR studies on the C3-amino group of 1,6-naphthyridin-3-amine are not extensively detailed in the provided context, principles can be drawn from related naphthyridine classes. For instance, in related 2-amino-1,6-naphthyridine derivatives that act as kinase inhibitors, the amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.

Modification of this amino group, for example, through acylation to form ureas, can significantly enhance potency. The conversion of a 2-amino group to a 2-urea in 3-aryl-1,6-naphthyridine derivatives led to potent dual inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.orgnih.gov This suggests that for a this compound scaffold, converting the C3-amine to a urea (B33335) or a related functional group could provide additional hydrogen bonding opportunities or favorable steric interactions within a target's active site, thereby increasing inhibitory activity.

Substitutions at various positions on the bicyclic naphthyridine core have profound effects on the activity and selectivity of these compounds.

C2 and C4 Positions: The presence of a double bond between C3 and C4, versus a single bond, fundamentally alters the biological targets of 1,6-naphthyridin-2(1H)-ones. mdpi.comnih.gov Derivatives with a C3-C4 double bond are most commonly associated with antitumor activity, while those with a C3-C4 single bond are more frequently linked to activity in the cardiovascular system. nih.gov This highlights the importance of the core's electronic and conformational properties.

C5 Position: Introducing substituents at the C5 position has been a successful strategy for improving metabolic stability and potency in certain 1,6-naphthyridine series. nih.gov This position is often solvent-exposed in kinase binding pockets, allowing for the introduction of groups that can enhance solubility and other drug-like properties without disrupting key binding interactions.

C7 Position: The C7 position is a critical site for modification in many biologically active 1,6-naphthyridines. In a series of 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines, variations in the 7-side chain base strength or spatial position had relatively small effects on potency against FGFR and VEGFR, suggesting some tolerance for diverse substituents at this position. nih.gov However, in a series of 8-hydroxy-1,6-naphthyridines with antileishmanial activity, a 7-substituted carboxamide was part of a key acceptor–donor–acceptor binding motif essential for activity. nih.gov

C8 Position: For 1,6-naphthyridin-2(1H)-ones, the C8 position is often unsubstituted. nih.gov However, in other scaffolds, such as those developed as antileishmanial agents, an 8-hydroxy group is a crucial part of the pharmacophore. nih.gov

N1 Position: The N1 nitrogen can be a site for substitution to modulate properties. In the development of MET kinase inhibitors, derivatization of the N(1) amine group led to a compound with good potency and significantly improved drug-likeness. researchgate.net

Correlation of Structural Features with Specific Biological Targets

The pattern of substitution on the this compound core directly correlates with its affinity and selectivity for specific biological targets, particularly protein kinases.

FGFR and VEGFR Inhibition: A 3-(3,5-dimethoxyphenyl) group on a 1,6-naphthyridine scaffold is strongly associated with potent, low nanomolar inhibition of both FGFR and VEGFR. acs.orgnih.gov These derivatives were highly selective (over 100-fold) against other kinases like PDGFR and c-Src. nih.gov The dimethoxyphenyl group likely occupies a hydrophobic pocket in the kinase active site, while the naphthyridine core engages the hinge region.

AXL Kinase Inhibition: The 1,6-naphthyridinone scaffold has been explored for developing selective type II AXL inhibitors, which are implicated in cancer progression. dntb.gov.ua

CDK5 Inhibition: Novel substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-dependent kinase 5 (CDK5), a target for various diseases, including kidney disorders and neurodegenerative conditions. nih.gov

FGFR4 Inhibition: A series of 1,6-naphthyridin-2(1H)-one derivatives were designed as highly selective inhibitors of FGFR4, a critical target in hepatocellular carcinoma. researchgate.net Structural optimizations focused on targeting a specific cysteine residue (Cys552) in the FGFR4 subtype to achieve selectivity. researchgate.net

The data below summarizes the activity of representative 1,6-naphthyridine derivatives against various kinase targets.

| Scaffold | Key Substituents | Target(s) | Activity (IC50) |

| 3-Aryl-1,6-naphthyridine-2-urea | 3-(3,5-dimethoxyphenyl), 7-(substituted alkylamine) | FGFR, VEGFR | Low nanomolar |

| 1,6-Naphthyridinone | 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl) | MET | 9.8 nM |

| 1,6-Naphthyridin-2(1H)-one | Optimized side chains | FGFR4 | Potent, selective inhibition |

Stereochemical Influences on Activity and Selectivity

The introduction of chiral centers into the substituents of this compound derivatives can have a significant impact on their biological activity. While specific examples for the 3-amino scaffold are not detailed in the provided search results, general principles of stereochemistry in drug design are applicable.

Biological macromolecules, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other enantiomer (the distomer) may have lower activity, no activity, or even produce off-target effects.

For instance, if a substituent on the 1,6-naphthyridine core contained a stereocenter, the R- and S-enantiomers would orient the rest of the substituent in different three-dimensional arrangements. This could lead to one isomer forming a key interaction (e.g., a hydrogen bond or a hydrophobic contact) with the target protein that the other isomer cannot, resulting in a significant difference in potency and/or selectivity. Therefore, controlling the stereochemistry is a critical aspect of optimizing the pharmacological profile of this compound derivatives.

Computational and Theoretical Chemistry in 1,6 Naphthyridin 3 Amine Research

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 1,6-naphthyridin-3-amine research, docking studies are crucial for identifying potential biological targets and elucidating the binding modes of its derivatives.

Researchers have extensively used molecular docking to understand how 1,6-naphthyridine (B1220473) derivatives interact with the active sites of various enzymes and receptors implicated in diseases like cancer. For instance, docking simulations have been performed to study the binding of 1,6-naphthyridine analogues to the kinase domain of receptors such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR). acs.orgresearchgate.net These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. ijpsonline.com

For example, studies on 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amine derivatives revealed their potential as dual inhibitors of FGFR-1 and VEGFR-2 tyrosine kinases. acs.org Molecular docking of these compounds into the ATP-binding site of these receptors has helped to rationalize their potent inhibitory activity. acs.org Similarly, docking studies of benzo[h] ijpsonline.comjapsonline.comnaphthyridin-2(1H)-one analogues as mTOR inhibitors have been conducted to understand their binding conformations with key amino acid residues. ijpsonline.com

The insights gained from molecular docking are instrumental in structure-based drug design, enabling the rational modification of the this compound scaffold to enhance binding affinity and selectivity for a specific target. ijpsonline.comnih.gov

Quantum Chemical Calculations (e.g., DFT Studies, Electronic Structure Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. worldscientific.comnih.govscirp.org These calculations provide valuable information about molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which are critical for understanding the reactivity and interaction capabilities of this compound derivatives. researchgate.netresearchgate.net

DFT studies have been employed to optimize the geometry of 1,6-naphthyridine derivatives and to calculate their spectroscopic properties, such as FT-IR and NMR chemical shifts, which show good agreement with experimental data. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the charge transfer within the molecule and its chemical reactivity. worldscientific.com The molecular electrostatic potential (MEP) map is another important output of DFT calculations, as it identifies the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. worldscientific.com

For instance, DFT calculations have been used to study the electronic properties of various substituted naphthyridine compounds to explore their potential as anticancer agents or in other therapeutic areas. researchgate.netcolab.ws These theoretical investigations provide a fundamental understanding of the structure-property relationships that govern the biological activity of these compounds.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. japsonline.com This technique is particularly useful when the three-dimensional structure of the biological target is unknown.

In the research of 1,6-naphthyridine derivatives, pharmacophore models have been developed based on a set of known active compounds. japsonline.com These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases to identify new compounds with the desired biological activity. ijper.org

For example, a pharmacophore model was established for 1,6-naphthyridine and pyridopyrimidine analogues to identify the key features responsible for inhibiting VEGFR-2. japsonline.com This model, combined with 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, provided valuable insights for designing novel and more potent inhibitors. japsonline.com Another study focused on developing a pharmacophore model for saturated 1,6-naphthyridine-fused quinazolinones as inhibitors of the meningoencephalitis-causing amoeba Naegleria fowleri. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. nih.gov These simulations provide detailed information about the conformational changes, flexibility, and stability of both the ligand and its target protein over time. nih.gov

In the context of this compound research, MD simulations are often employed to refine the binding poses obtained from molecular docking studies and to assess the stability of the ligand-protein complex. nih.govnih.gov By simulating the dynamic interactions between a 1,6-naphthyridine derivative and its target, researchers can gain a more realistic understanding of the binding process and the key interactions that contribute to the stability of the complex. rsc.org

Conformational analysis, which can be a part of MD simulations or performed using other methods, is used to explore the different spatial arrangements (conformers) that a molecule can adopt. mdpi.comnih.gov Understanding the conformational preferences of this compound derivatives is important as the bioactive conformation may not be the lowest energy conformation in solution.

In Silico ADMET Predictions for Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. mdpi.com These computational models are used to assess the drug-likeness of a compound by predicting its pharmacokinetic and toxicological properties. researchgate.netsemanticscholar.org

For derivatives of this compound, various in silico tools are used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. colab.wsnih.gov These predictions are based on the molecular structure and physicochemical properties of the compound.

For example, the widely used Lipinski's rule of five is a set of guidelines to evaluate drug-likeness and to determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. researchgate.net Studies on novel 1,8-naphthyridine (B1210474) derivatives have included in silico ADMET predictions to ensure that the designed compounds have favorable pharmacokinetic profiles, increasing their chances of success in later stages of drug development. colab.wsrsc.org

Future Perspectives and Research Directions for 1,6 Naphthyridin 3 Amine

Design and Synthesis of Novel Scaffolds Based on 1,6-Naphthyridine (B1220473)

The versatility of the 1,6-naphthyridine core allows for extensive structural modification to generate novel scaffolds with tailored properties. A primary strategy involves the synthesis of benzo/heteroannulated analogs, which are fused ring systems that expand the chemical space and potential biological interactions of the parent molecule. mdpi.com

One prominent synthetic route involves the construction of the 1,2,3,4-tetrahydrobenzo[b] Current time information in New York, NY, US.nih.govnaphthyridine core. This is often achieved through a condensation reaction between an N-substituted piperidin-4-one and a substituted 2-aminobenzoic acid in the presence of phosphorus oxychloride (POCl₃). nih.gov The resulting 10-chloro-tetrahydrobenzo[b] Current time information in New York, NY, US.nih.govnaphthyridine intermediate is then ripe for further functionalization. mdpi.comnih.gov For instance, nucleophilic substitution reactions can introduce various benzylamines or other moieties at the C10 position, yielding a diverse library of compounds. nih.gov

Another approach focuses on derivatizing the core structure through reactions like phenylethynylation. Using catalysts such as copper iodide (CuI), researchers can introduce substituted phenylethynyl groups, further diversifying the scaffold. mdpi.com These synthetic strategies are crucial for developing new chemical entities with potentially improved potency and selectivity. nih.gov The synthesis of 1,6-naphthyridin-2(1H)-ones, a significant subfamily, can be approached by constructing the second ring from a preformed pyridine (B92270) or a preformed pyridone, allowing for varied substitution patterns. nih.govmdpi.com

| Synthetic Strategy | Key Reagents | Resulting Scaffold/Derivative | Reference |

|---|---|---|---|

| Condensation Reaction | N-substituted piperidin-4-one, 2-aminobenzoic acid, POCl₃ | 10-Chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in New York, NY, US.nih.govnaphthyridine | mdpi.comnih.gov |

| Nucleophilic Substitution | 10-Chloro intermediate, Benzylamines, NaI, NMP | 10-Amino-substituted benzo[b] Current time information in New York, NY, US.nih.govnaphthyridine derivatives | nih.gov |

| Phenylethynylation | 10-Chloro intermediate, Phenylacetylenes, CuI, DIAD | 1-Phenylethynyl-tetrahydrobenzo[b] Current time information in New York, NY, US.nih.govnaphthyridines | mdpi.com |

| Construction from Preformed Pyridine | 4-Aminonicotinaldehyde (B1271976), Methyl phenylacetate | 1,6-Naphthyridin-2(1H)-one | nih.govmdpi.com |

Exploration of New Therapeutic Areas

While initially recognized for certain activities, derivatives of the 1,6-naphthyridine scaffold are being investigated across a broad spectrum of diseases, demonstrating their therapeutic versatility. mdpi.comresearchgate.net

Oncology: This is a major area of research. Derivatives have shown potential as antitumor agents by inhibiting key proteins involved in cancer progression. mdpi.comresearchgate.net Specific targets include c-Met kinase, VEGFR-2, and fibroblast growth factor receptor 4 (FGFR4), which are implicated in various cancers like hepatocellular carcinoma. researchgate.netnih.govresearchgate.netjapsonline.com Other research has focused on developing 1,6-naphthyridinone derivatives as inhibitors of Hsp90, an ATP-dependent chaperone overexpressed in many cancers. nih.gov Furthermore, specific derivatives have been identified as highly potent inhibitors of cyclin-dependent kinase 4/6 (CDK4/6) and the Akt signaling pathway, both critical targets in cancer therapy. nih.govnih.gov

Neurodegenerative Diseases: There is growing interest in applying 1,6-naphthyridine derivatives to treat neurological disorders like Alzheimer's and Parkinson's disease. mdpi.com One strategy involves inhibiting phosphodiesterase 5 (PDE5), which may offer a therapeutic approach for Alzheimer's disease. nih.govacs.org Another avenue is the development of monoamine oxidase B (MAO-B) inhibitors, which could be beneficial for managing Parkinson's disease. mdpi.com

Infectious Diseases: The 1,6-naphthyridine scaffold is a known pharmacophore for antiviral agents. researchgate.netresearchgate.net Notably, 8-hydroxy- Current time information in New York, NY, US.nih.govnaphthyridine derivatives have been designed and synthesized as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. acs.org The broader naphthyridine class of compounds has also demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. nih.gov

Advanced Drug Discovery and Development Initiatives

The translation of basic research into clinical applications is evident in several advanced drug discovery initiatives involving 1,6-naphthyridine derivatives. These efforts have led to the identification of highly potent compounds with promising preclinical data.

For example, extensive structure-activity relationship (SAR) and drug metabolism and pharmacokinetic (DMPK) studies led to the discovery of compound 20j , a 1,6-naphthyridinone-based MET kinase inhibitor. nih.gov In a U-87 MG xenograft model, this compound demonstrated superior tumor growth inhibition compared to the established drug Cabozantinib at the same dose, marking it as a promising candidate for preclinical research. nih.gov

In the realm of neurodegenerative diseases, compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] Current time information in New York, NY, US.nih.govnaphthyridine-8-carbonitrile) was identified as a potent PDE5 inhibitor with an exceptionally low IC₅₀ of 0.056 nM and good efficacy in a mouse model of Alzheimer's disease. nih.govacs.org

Another significant development is MK-2206 , a triazolo[3,4-f] Current time information in New York, NY, US.nih.govnaphthyridin-3(2H)-one derivative, which acts as an allosteric inhibitor of the Akt kinase, a crucial node in cell signaling pathways implicated in cancer. nih.gov Similarly, compound 3c emerged from the discovery of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives as a highly potent and selective CDK4/6 inhibitor with favorable pharmacokinetic properties and significant tumor growth inhibition in multiple xenograft models. nih.gov

| Compound | Therapeutic Target | Key Finding | Reference |

|---|---|---|---|

| Compound 20j | MET kinase | Showed 131% tumor growth inhibition (TGI) in a U-87 MG xenograft model, superior to Cabozantinib. | nih.gov |

| Compound 6c | Phosphodiesterase 5 (PDE5) | Exhibited an in vitro IC₅₀ of 0.056 nM and good efficacy in a mouse model of Alzheimer's Disease. | nih.govacs.org |

| Compound 3c | CDK4/6 | Displayed high potency (IC₅₀ = 0.710/1.10 nM), excellent metabolic properties, and significant tumor inhibition in xenograft models. | nih.gov |

| MK-2206 | Akt kinase | A potent allosteric inhibitor developed from a naphthyridine scaffold to improve solubility and cellular activity. | nih.gov |

| Compound 5g | MAO-B | Achieved an IC₅₀ of 1.35 μM, a potency close to the well-known MAO-B inhibitor pargyline. | mdpi.com |

Integration of Computational and Experimental Approaches for Optimization

Modern drug discovery heavily relies on the synergy between computational modeling and experimental synthesis to accelerate the optimization of lead compounds. For 1,6-naphthyridine derivatives, in silico techniques are instrumental in understanding structural bases for activity and guiding the design of more effective molecules.

One powerful computational method is the three-dimensional quantitative structure-activity relationship (3D-QSAR) study. japsonline.com Techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are used to build predictive models. japsonline.com For a series of 1,6-naphthyridine analogues targeting VEGFR-2, these models generated contour maps that visually represent how steric, electrostatic, and hydrophobic properties at different positions on the molecule affect its inhibitory activity. japsonline.com For instance, such maps can indicate that bulky, hydrophobic, and hydrogen-bond acceptor substituents are favored at a specific position, providing clear guidance for the next round of synthesis. japsonline.com

Molecular docking is another widely used computational tool. nih.gov It allows researchers to predict the most likely binding mode of a ligand within the active site of its target protein. nih.govnih.gov For PDE5 inhibitors based on the 1,2,3,4-tetrahydrobenzo[b] Current time information in New York, NY, US.nih.govnaphthyridine scaffold, docking studies helped propose plausible binding modes that could explain the observed structure-activity relationships. nih.gov This structural insight is invaluable for the rational, structure-based optimization of future compounds. nih.gov

Development of Naphthyridine-based Probes and Sensors

Beyond direct therapeutic applications, the unique properties of the 1,6-naphthyridine scaffold are being harnessed to create sophisticated tools for research and diagnostics. A promising area is the development of fluorescent probes and sensors.

Researchers have designed and synthesized novel molecules incorporating a 1,6-naphthyridin-7(6H)-one scaffold as a fluorescent nucleobase. researchgate.netmdpi.com These are intended to function as fluorescent ribonucleoside analogues. researchgate.netmdpi.com The synthesis of these complex molecules can be achieved via a copper-catalyzed alkyne-azide cycloaddition (CuAAC), or 'click' reaction, to link the naphthyridinone core to a ribose sugar through a 1,2,3-triazole linker. mdpi.com

These compounds exhibit powerful fluorescence properties, with a notable change in their light emission depending on the polarity of the surrounding solvent. mdpi.com This solvatochromic behavior makes them highly suitable as a new class of artificial fluorescent nucleosides. mdpi.com Such probes could be of great interest for investigating enzyme binding sites or for probing the structure and dynamics of nucleic acids, offering a window into fundamental biological processes. researchgate.netmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 1,6-naphthyridin-3-amine and its derivatives in academic research?

- Methodological Answer : The synthesis of this compound derivatives often involves halogenation followed by amination. For example, brominated or chlorinated intermediates (e.g., 3-bromo-1,6-naphthyridine) can react with potassium amide in liquid ammonia to yield amino derivatives . Acylation using benzoyl chloride or trityl chloride under anhydrous conditions (e.g., CH₂Cl₂, NEt₃) is also employed to modify the amino group, achieving yields up to 80% . Key steps include inert atmosphere handling, controlled temperature (25–65°C), and purification via column chromatography.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Strict personal protective equipment (PPE) is required: nitrile gloves, chemical-resistant suits, and eye/face protection to avoid skin/eye contact . Work should occur in a fume hood with local exhaust ventilation to prevent aerosol/dust inhalation. Storage must be in dry, room-temperature environments, away from incompatible materials like strong oxidizers . Spills should be managed using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, particularly to confirm substituent positions and hydrogen bonding patterns . Mass spectrometry (MS) provides molecular weight validation, while ionization constant (pKa) measurements via potentiometric titration help assess solubility and reactivity . High-resolution MS (HRMS) and X-ray crystallography are recommended for resolving conformational isomers in complex derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound derivatives?